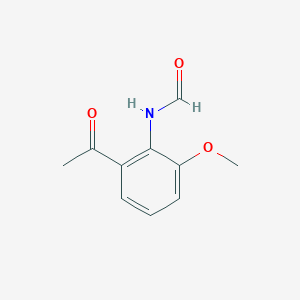

N-(2-Acetyl-6-methoxyphenyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Acetyl-6-methoxyphenyl)formamide is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is a clear, pale yellow solid known for its high purity, typically at least 95% . This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-6-methoxyphenyl)formamide typically involves the formylation of primary aromatic amines. One common method is the reaction of 2-acetyl-6-methoxyaniline with formic acid under mild conditions . The reaction is catalyzed by various agents, including solid acid magnetic nanocatalysts, which offer high efficiency and recyclability .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale formylation processes using formic acid and other formylating agents. The use of catalysts such as Fe3O4 nanoparticles can enhance the reaction efficiency and allow for the recovery and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-6-methoxyphenyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products

The major products formed from these reactions include quinones, amines, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

N-(2-Acetyl-6-methoxyphenyl)formamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-6-methoxyphenyl)formamide involves its interaction with various molecular targets and pathways. The formyl group in the compound can act as a nucleophile or electrophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

- N-(2-Acetylphenyl)formamide

- N-(2-Methoxyphenyl)formamide

- N-(2-Acetyl-4-methoxyphenyl)formamide

Uniqueness

N-(2-Acetyl-6-methoxyphenyl)formamide is unique due to the presence of both acetyl and methoxy groups on the aromatic ring, which confer distinct chemical reactivity and stability. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

N-(2-Acetyl-6-methoxyphenyl)formamide is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with an acetyl group and a methoxy group, contributing to its unique chemical properties. The molecular formula is C10H11NO2, with a molecular weight of approximately 179.20 g/mol. The presence of the methoxy group enhances lipophilicity, which may influence its interaction with biological targets.

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound have revealed promising results:

- Cell Lines Tested : The compound was evaluated against various human tumor cell lines, including breast cancer (MDA-MB-468), lung cancer (A549), and leukemia (HL-60).

- Results : At concentrations around 10 µM, significant cytotoxicity was observed, with some derivatives showing growth inhibition percentages exceeding 70% across multiple cell lines.

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MDA-MB-468 | 3.5 | 75 |

| A549 | 4.0 | 70 |

| HL-60 | 3.7 | 80 |

Inhibition of Enzymatic Activity

This compound has been investigated for its potential as an inhibitor of AChE and MAO:

- AChE Inhibition : Compounds structurally similar to this compound have demonstrated AChE inhibition with IC50 values ranging from 1.52 µM to 4.95 µM.

- MAO Inhibition : The compound's potential as a MAO inhibitor was also assessed, revealing activity comparable to established inhibitors.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Alzheimer's Disease Models : In animal models, derivatives exhibiting AChE inhibitory activity showed improvements in cognitive function, suggesting potential applications in treating Alzheimer's disease.

- Cancer Treatment : Studies involving various cancer cell lines demonstrated that compounds with similar structures could induce apoptosis and inhibit tumor growth, warranting further investigation into their mechanisms.

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

N-(2-acetyl-6-methoxyphenyl)formamide |

InChI |

InChI=1S/C10H11NO3/c1-7(13)8-4-3-5-9(14-2)10(8)11-6-12/h3-6H,1-2H3,(H,11,12) |

InChI Key |

RDSKHXZRBGUNSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OC)NC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.